molecular formula C13H19NO B1622095 (4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 202199-07-3

(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B1622095
M. Wt: 205.3 g/mol
InChI Key: RYOHDRPJJLVPCE-UHFFFAOYSA-N
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Description

“(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13/h4-7,13-14H,2-3,8-10H2,1H3 . This indicates that the compound has a tetrahydrofuran ring attached to a methylbenzyl group via an amine linkage.


Physical And Chemical Properties Analysis

This compound has a boiling point of 151/11 Torr and a density of 1.024/21 .

Scientific Research Applications

Novel Synthetic Routes and Chemical Transformations

  • Furan Synthesis and Pyrrole Derivatives : A study highlighted a novel route to synthesize furans and their subsequent reaction with primary amines under palladium catalysis, producing 1,2,4-trisubstituted pyrroles, demonstrating the compound's role in extending synthetic methodologies (Friedrich, Wächtler, & Meijere, 2002).
  • Pharmacological Applications : Research on the synthesis and evaluation of furnidipine's stereoisomers, a compound structurally related to tetrahydrofuran-2-ylmethyl, underscores its importance in developing new pharmacologically active agents, highlighting stereospecificity in pharmacological activity (Alajarín et al., 1995).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : A study demonstrated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel, underscoring the compound's relevance in materials science (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Antimicrobial and Cytotoxic Activity

  • Antimicrobial and Cytotoxic Derivatives : The synthesis and biological evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating amines similar in function to the query compound, indicated potential antimicrobial and cytotoxic activities, showcasing the chemical's utility in medicinal chemistry (Noolvi et al., 2014).

Catalysis and Organic Transformations

  • Catalytic Applications for Synthesis : Research into the iron-catalyzed direct amination of benzyl alcohols presents a sustainable methodology to access various benzylamines, illustrating the compound's role in facilitating novel catalytic transformations (Yan, Feringa, & Barta, 2016).

Safety And Hazards

The compound is labeled as an irritant . It’s important to handle it with care, using appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13/h4-7,13-14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOHDRPJJLVPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389782
Record name 1-(4-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

CAS RN

202199-07-3
Record name 1-(4-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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